molecular formula C12H8ClF2NO2S B10967615 3-chloro-N-(2,5-difluorophenyl)benzenesulfonamide

3-chloro-N-(2,5-difluorophenyl)benzenesulfonamide

Cat. No.: B10967615
M. Wt: 303.71 g/mol
InChI Key: UJSRKWXMZGHCCT-UHFFFAOYSA-N
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Description

3-chloro-N-(2,5-difluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H8ClF2NO2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,5-difluorophenyl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2,5-difluoroaniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,5-difluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.

    Reduction: The sulfonamide group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-hydroxy-N-(2,5-difluorophenyl)benzenesulfonamide.

    Electrophilic Aromatic Substitution: Products include nitro or sulfonated derivatives.

    Reduction: Products include this compound amine derivatives.

Scientific Research Applications

3-chloro-N-(2,5-difluorophenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to modify their properties.

    Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,5-difluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2,5-difluorophenyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its stability and binding interactions with molecular targets compared to other sulfonamide derivatives.

Properties

Molecular Formula

C12H8ClF2NO2S

Molecular Weight

303.71 g/mol

IUPAC Name

3-chloro-N-(2,5-difluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8ClF2NO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-7-9(14)4-5-11(12)15/h1-7,16H

InChI Key

UJSRKWXMZGHCCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

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